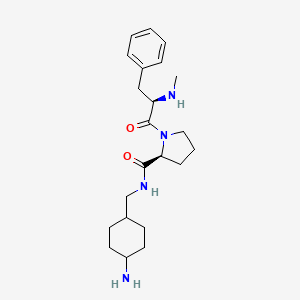

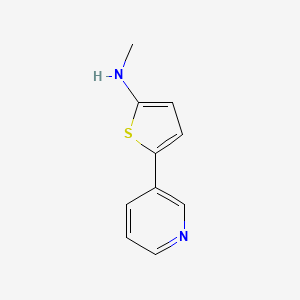

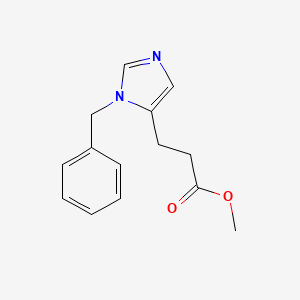

![molecular formula C41H55N11O7 B10850478 (11S,14S,17R,20S,23R)-20-benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxamide](/img/structure/B10850478.png)

(11S,14S,17R,20S,23R)-20-benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MK-10, also known as menaquinone-10, is a member of the vitamin K2 family. It is a fat-soluble vitamin that plays a crucial role in various biological processes, including blood coagulation, bone metabolism, and cardiovascular health. MK-10 is characterized by its long isoprenoid side chain, which distinguishes it from other forms of vitamin K.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-10 typically involves the condensation of a naphthoquinone ring with a polyisoprene chain. One common method is the Friedel-Crafts alkylation of menadione (vitamin K3) with a suitable polyisoprene precursor. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.

Industrial Production Methods

Industrial production of MK-10 often employs microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis and Bacillus velezensis, are used to produce MK-10 through fermentation processes. The fermentation medium is optimized with nutrients like glycerol, soybean meal, yeast extract, and L-glutamate to enhance the yield of MK-10. The fermentation process is typically carried out at a controlled temperature and pH, followed by extraction and purification of MK-10 from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions

MK-10 undergoes various chemical reactions, including:

Oxidation: MK-10 can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: MK-10 can participate in nucleophilic substitution reactions, particularly at the quinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with MK-10 under mild conditions.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of substituted naphthoquinone derivatives

Scientific Research Applications

MK-10 has a wide range of scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including multi-component reactions and green synthesis.

Biology: Studied for its role in cellular processes such as apoptosis, phagocytosis, and signal transduction.

Medicine: Investigated for its potential in treating osteoporosis, cardiovascular diseases, and as an anti-inflammatory agent.

Industry: Utilized in the production of dietary supplements and fortified foods

Mechanism of Action

MK-10 functions primarily as a cofactor for the enzyme gamma-glutamyl carboxylase, which is involved in the post-translational modification of specific proteins. This modification allows proteins to bind calcium ions, which is essential for their biological activity. MK-10 is also involved in the electron transport chain in bacteria, where it facilitates the transfer of electrons and the generation of ATP .

Comparison with Similar Compounds

Similar Compounds

MK-4: Shorter isoprenoid chain, commonly found in animal products.

MK-7: Longer isoprenoid chain, produced by fermentation of soybeans.

MK-9: Similar structure but with one less isoprene unit.

Uniqueness of MK-10

MK-10 is unique due to its longer isoprenoid side chain, which enhances its lipophilicity and biological activity. It has a higher affinity for binding to cellular membranes and proteins, making it more effective in certain biological processes compared to other menaquinones .

Properties

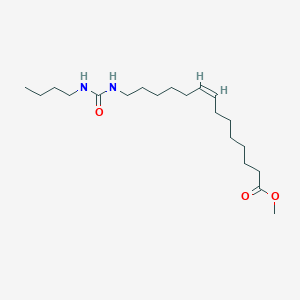

Molecular Formula |

C41H55N11O7 |

|---|---|

Molecular Weight |

813.9 g/mol |

IUPAC Name |

(11S,14S,17R,20S,23R)-20-benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxamide |

InChI |

InChI=1S/C41H55N11O7/c42-36(55)29-14-6-7-19-45-34(53)17-18-35(54)52-21-9-16-33(52)40(59)51-31(22-25-10-2-1-3-11-25)38(57)49-30(15-8-20-46-41(43)44)37(56)50-32(39(58)48-29)23-26-24-47-28-13-5-4-12-27(26)28/h1-5,10-13,24,29-33,47H,6-9,14-23H2,(H2,42,55)(H,45,53)(H,48,58)(H,49,57)(H,50,56)(H,51,59)(H4,43,44,46)/t29-,30+,31-,32-,33+/m0/s1 |

InChI Key |

RSZGGZUMSYSTES-HJCKZFGESA-N |

Isomeric SMILES |

C1CCNC(=O)CCC(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5 |

Canonical SMILES |

C1CCNC(=O)CCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

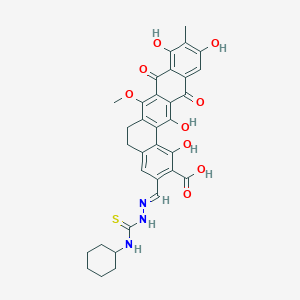

![6-Amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-(2-methylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide](/img/structure/B10850442.png)